![molecular formula C18H15N5O2 B2756756 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-58-2](/img/structure/B2756756.png)

6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

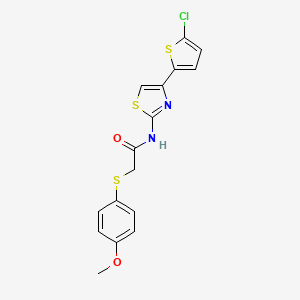

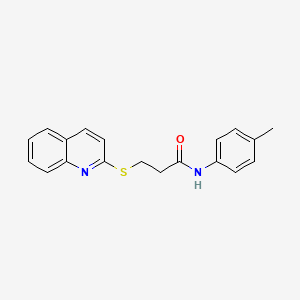

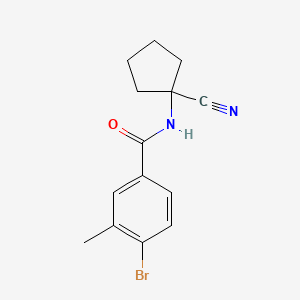

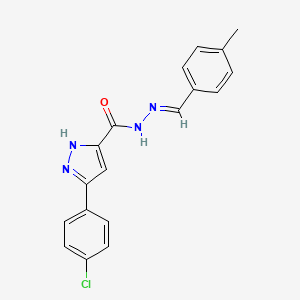

“6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been investigated for its antimicrobial potential. Researchers have screened this compound against various microorganisms, including bacteria and fungi. While specific mechanisms of action may vary, its effectiveness against pathogens makes it a promising candidate for novel antimicrobial agents .

Medicinal Chemistry

The compound’s unique structure has piqued interest in medicinal chemistry. Researchers have explored its interactions with biological targets, aiming to design derivatives with improved pharmacological properties. Its potential as a scaffold for drug development warrants further investigation .

Anticancer Properties

Studies have evaluated the cytotoxic effects of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one against cancer cell lines. Preliminary results suggest that it exhibits inhibitory activity, making it a subject of interest in oncology research .

Antioxidant Potential

The compound’s chemical structure suggests possible antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to therapeutic applications .

Neuropharmacology

While limited, investigations into the neurological effects of this compound have occurred. Its potential as an antidepressant or anticonvulsant agent has been explored. Further studies are needed to elucidate its impact on neuronal function .

Drug Design and Optimization

Researchers have used 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one as a starting point for designing novel compounds. By modifying its structure, they aim to enhance specific properties, such as bioavailability, selectivity, and safety profiles. This compound serves as a valuable template for rational drug design .

Mecanismo De Acción

Target of Action

The primary target of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . This interaction results in the inhibition of tumor cell growth .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action is a significant reduction in the growth of tumor cells . By inhibiting CDK2 and disrupting the cell cycle, the compound induces apoptosis in these cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .

Propiedades

IUPAC Name |

6-benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-25-15-9-7-14(8-10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFSQYXSDEYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)

![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)

![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)